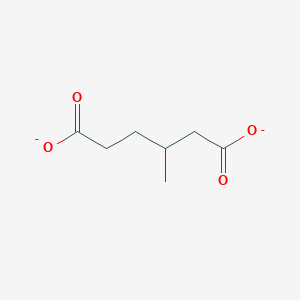
3-Methyladipate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyladipate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 3-methyladipic acid. It has a role as a human urinary metabolite. It is a dicarboxylic acid dianion and a 3-methyladipate. It is a conjugate base of a 3-methyladipic acid.
Applications De Recherche Scientifique
Complex Formation with Rare Earth Elements
3-Methyladipate(2-) forms complexes with rare earth elements, creating crystalline solids with unique structural properties. These complexes have varying solubilities in water and exhibit specific infrared spectral characteristics. They decompose in a stepwise manner, forming oxides or oxocarbonates, which are important in various industrial and scientific applications (Brzyska, Bartyzel, Zieniewicz, & Zwolińska, 2000).
Catalysis and Chemical Synthesis
3-Methyladipate(2-) is involved in the catalysis of chemical reactions. It is used in the synthesis of tetrahydropyridines and other complex organic compounds, which are crucial in pharmaceutical and synthetic chemistry (Zhu, Lan, & Kwon, 2003).
Metal-Organic Frameworks (MOFs)
In the field of material science, 3-methyladipate(2-) is used to synthesize zirconium-based metal-organic frameworks (MOFs). These structures exhibit unique properties due to the incorporation of inorganic anions, making them valuable in catalysis, gas storage, and separation technologies (Reinsch, Stassen, Bueken, Lieb, Ameloot, & Vos, 2015).
Advanced Materials and Nanocomposites
The compound is also instrumental in the development of advanced materials and nanocomposites. Its reactivity with other elements and compounds contributes to the synthesis of materials with novel properties and applications in various technological fields.
Atmospheric Chemistry and Environmental Studies
In atmospheric chemistry, derivatives of 3-methyladipate(2-) like isoprene are studied for their role in forming secondary organic aerosols (SOAs), impacting air quality and climate. Understanding the chemistry of these compounds helps in assessing environmental impact and developing pollution control strategies (Carlton, Wiedinmyer, & Kroll, 2009).
Propriétés
Nom du produit |
3-Methyladipate(2-) |
|---|---|
Formule moléculaire |
C7H10O4-2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
3-methylhexanedioate |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/p-2 |
Clé InChI |
SYEOWUNSTUDKGM-UHFFFAOYSA-L |
SMILES canonique |
CC(CCC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



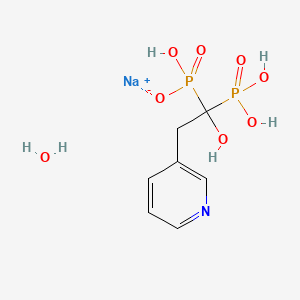
![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
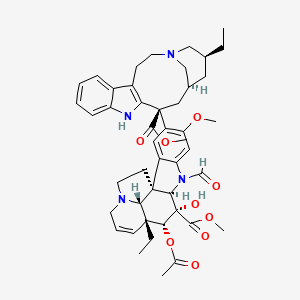
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
![5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B1260466.png)
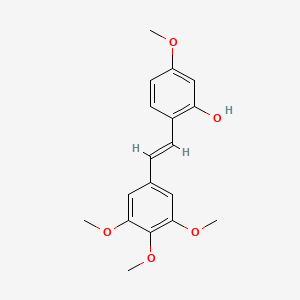
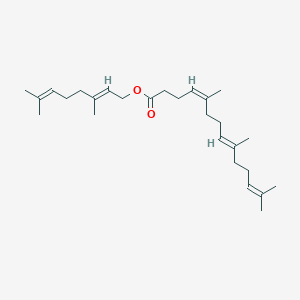

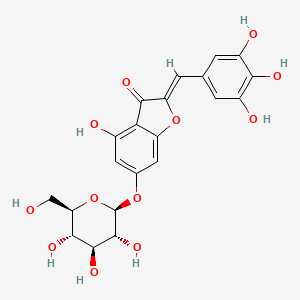

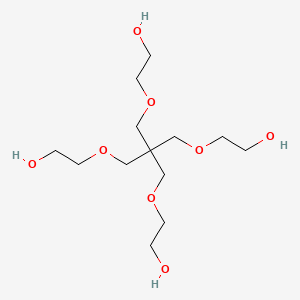
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)

